(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile
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Overview
Description
(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile is a chiral compound with a morpholine ring substituted with a phenylethyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile typically involves the reaction of a suitable morpholine derivative with a phenylethyl halide under basic conditions. The nitrile group can be introduced through a subsequent reaction with a cyanating agent. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is maintained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of phenylacetic acid or acetophenone derivatives.
Reduction: Formation of primary amines.
Substitution: Introduction of alkyl or aryl groups onto the morpholine ring.
Scientific Research Applications
(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group may facilitate binding to hydrophobic pockets, while the nitrile group can participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Morpholine: A simpler analog without the phenylethyl and nitrile substitutions.
Phenylethylamine: Lacks the morpholine ring and nitrile group.
Nitrile-containing morpholines: Compounds with similar structures but different substituents on the morpholine ring.
Uniqueness
(2R)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile is unique due to its specific combination of a chiral morpholine ring, a phenylethyl group, and a nitrile group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
800407-95-8 |
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Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
(2R)-4-[(1R)-1-phenylethyl]morpholine-2-carbonitrile |
InChI |
InChI=1S/C13H16N2O/c1-11(12-5-3-2-4-6-12)15-7-8-16-13(9-14)10-15/h2-6,11,13H,7-8,10H2,1H3/t11-,13+/m1/s1 |
InChI Key |
KSRYMXVTXHDXOC-YPMHNXCESA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CCO[C@H](C2)C#N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCOC(C2)C#N |
Origin of Product |
United States |
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